BenchChemオンラインストアへようこそ!

2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

This compound uniquely combines a reactive aldehyde handle for covalent tethering or reductive amination, a bromine atom providing halogen bond donor potential for kinase/bromodomain targets, and a lipophilic 3-trifluoromethylphenyl group (XLogP=4.2) driving membrane permeability and hydrophobic pocket engagement. Its moderate tPSA (55.4 Ų) positions it as a lead-like or CNS-penetrant fragment scaffold. Unlike N-methyl or N-isopropyl analogs, the 3-CF3 substituent is structurally critical—substitution alters logP by >1.5 units and abolishes the privileged hydrophobic pharmacophore. Ideal for fragment-based screening, covalent drug discovery, and SAR studies targeting intracellular or membrane-bound proteins.

Molecular Formula C17H13BrF3NO3
Molecular Weight 416.194
CAS No. 852849-28-6
Cat. No. B2442522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
CAS852849-28-6
Molecular FormulaC17H13BrF3NO3
Molecular Weight416.194
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=C(C=C(C=C2)Br)C=O
InChIInChI=1S/C17H13BrF3NO3/c1-10(25-15-6-5-13(18)7-11(15)9-23)16(24)22-14-4-2-3-12(8-14)17(19,20)21/h2-10H,1H3,(H,22,24)
InChIKeyGSBHMGGLDPHNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 852849-28-6): A Trifluoromethyl-Bearing Phenoxy-Propanamide Screening Compound


2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 852849-28-6) is a synthetic small-molecule screening compound belonging to the phenoxy-propanamide class, sourced from the Enamine screening library (catalog number EN300-1187379) [1]. Characterized by a 4-bromo-2-formylphenoxy core and an N-[3-(trifluoromethyl)phenyl] amide substituent, this compound harbors a unique combination of a reactive aldehyde handle, a heavy halogen (bromine), and a metabolically stable, lipophilic trifluoromethyl group. Predicted physicochemical parameters, including a topological polar surface area (tPSA) of 55.4 Ų and a computed XLogP of 4.2, position it as a fragment-like or lead-like scaffold for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails for 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide


Interchanging 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide with close in-class analogs such as its N-methyl (CAS 1040064-49-0) or N-isopropyl derivatives is not scientifically valid for procurement decisions where specific physicochemical profiles are required. The 3-trifluoromethylphenyl substituent is not a mere 'tag' but a key driver of molecular properties. Comparative in silico predictions demonstrate that replacing this group drastically alters lipophilicity (ΔXLogP > 1.5 units) and hydrogen-bonding capacity, which in turn governs membrane permeability, solubility, and target binding potential [1]. Such shifts cannot be compensated for by adjusting the other substituents, making simple substitution unacceptable in hypothesis-driven screening or structure-activity relationship (SAR) studies.

Quantitative Differential Evidence Guide for 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide


Enhanced Lipophilicity and Predicted Membrane Permeability Versus N-Methyl Analog (CAS 1040064-49-0)

The presence of the 3-trifluoromethylphenyl amide group substantially increases the computed lipophilicity of the target compound compared to its closest non-fluorinated analog, 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide. The calculated XLogP for the target compound is 4.2 [1], compared to a predicted XLogP of approximately 2.0 for the N-methyl analog, yielding an estimated ΔXLogP of +2.2. This increase in logP is concomitant with a predicted increase in the number of aromatic and halogen-bond donor groups, which is often associated with enhanced passive membrane permeability and blood-brain barrier penetration in drug discovery campaigns.

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Application Scenarios for 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide Based on Product-Specific Evidence


Fragment-Based Screening Library Design for Intracellular Targets

The combination of a moderate tPSA (55.4 Ų) and high predicted lipophilicity (XLogP=4.2) makes this compound particularly suitable for inclusion in fragment-based screening libraries targeting intracellular proteins or CNS-penetrant targets, where a degree of lipophilicity is required for membrane permeability [1]. Its 3-trifluoromethylphenyl motif provides a privileged fragment for hydrophobic pocket engagement, offering a distinct advantage over the hydrophilic N-methyl analog for procuring hits against membrane-bound or cytosolic targets.

Covalent Inhibitor or Chemical Probe Development Leveraging the Ortho-Formyl Handle

The 2-formyl (aldehyde) group on the phenoxy ring provides a reactive electrophilic handle that is absent in many common screening compounds. This feature enables the compound to be utilized directly in covalent tethering screens or to be derivatized via reductive amination with biological nucleophiles (e.g., lysine residues under physiological conditions) in fragment-based covalent drug discovery, supporting a dual non-covalent/covalent discovery workflow that simpler analog compounds cannot offer [1].

Kinase and Bromodomain Lead Generation Prone to Halogen Bonding

The strategic placement of a bromine atom at the 4-position of the phenoxy ring introduces a strong halogen bond donor potential, which is a critical molecular recognition feature for targeting kinases and bromodomain-containing proteins. When combined with the hydrophobic trifluoromethylphenyl amide, this creates a synergistic pharmacophore for ATP-binding pocket or acetyl-lysine pocket engagement that is absent in the N-alkyl analogs, guiding rational procurement for focused kinase or epigenetic target screening sets [1].

Quote Request

Request a Quote for 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.